N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyridazine moiety with a chromene carboxamide, which may contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting hydrazine derivatives with appropriate pyridazine precursors under reflux conditions in the presence of acetic acid.
Chromene Derivative Synthesis: The chromene derivative is prepared through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridazine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and ethoxy groups.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, such as c-Met and Pim-1, which are implicated in cancer .
Medicine
In medicinal research, this compound is being explored for its potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting cancer and other proliferative diseases.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves inhibition of the c-Met and Pim-1 kinases. These kinases play crucial roles in cell proliferation and survival pathways. By inhibiting these targets, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- JNJ-38877605
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]
Uniqueness
Compared to similar compounds, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its dual inhibitory action on c-Met and Pim-1 kinases. This dual inhibition is not commonly observed in other triazolopyridazine derivatives, making it a unique candidate for anticancer research .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-3-28-16-8-7-14-21-22-15(24(14)23-16)10-20-18(25)12-9-11-5-4-6-13(27-2)17(11)29-19(12)26/h4-9H,3,10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOZYTKEJOTVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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